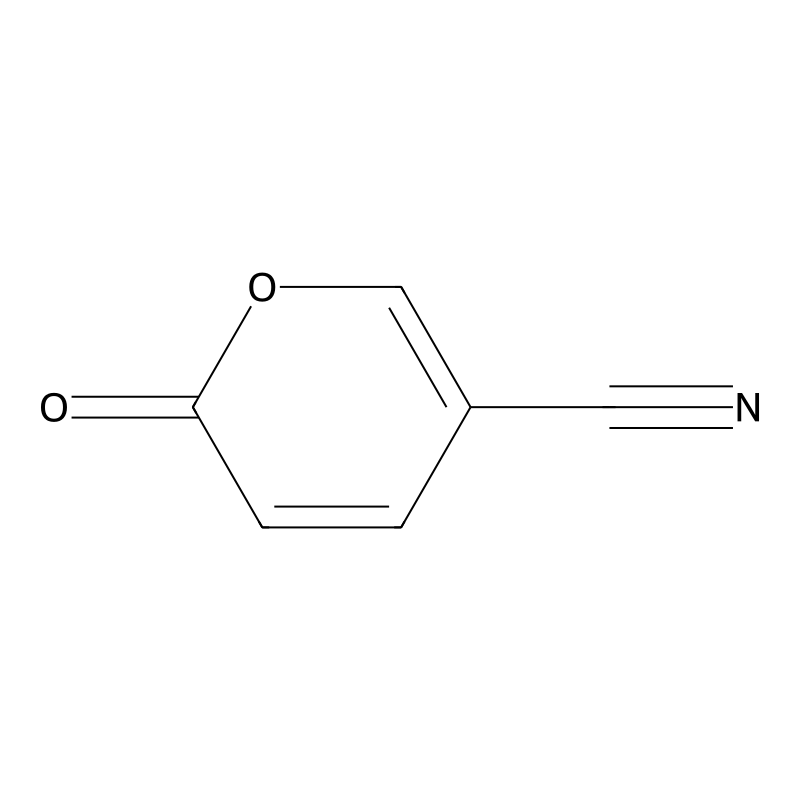

2-oxo-2H-pyran-5-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Oxo-2H-pyran-5-carbonitrile, also known as 5-cyano-2-pyrone, is a heterocyclic compound with the chemical formula C6H3NO2. Its synthesis has been reported in several scientific publications, often involving the reaction of various starting materials such as malononitrile and acetoacetic acid or its derivatives [, ]. Characterization of the synthesized compound typically involves techniques like nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) to confirm its structure and purity [, ].

Potential Biological Activities:

Research suggests that 2-oxo-2H-pyran-5-carbonitrile may possess various biological activities, although further investigation is needed. Some studies have explored its potential as an:

- Antimicrobial agent: Studies have shown that the compound exhibits activity against certain bacterial and fungal strains [, ]. However, the specific mechanisms of action and its effectiveness compared to existing antimicrobials require further investigation.

- Antioxidant: Research suggests that the compound may have antioxidant properties, potentially due to the presence of the cyano group []. However, further studies are needed to understand its efficacy and potential applications.

Limitations and Future Directions:

Despite the potential shown in preliminary studies, the research on 2-oxo-2H-pyran-5-carbonitrile is limited. More in-depth investigations are needed to:

- Evaluate its efficacy and safety: Further studies are crucial to determine the effectiveness of the compound against various diseases and assess its potential side effects and toxicity.

- Explore its mechanism of action: Understanding the mechanisms by which the compound exerts its potential biological activities is essential for its further development and optimization.

- Investigate its potential for drug development: If further research validates its efficacy and safety, the compound could be explored for potential applications in drug development for various diseases.

2-Oxo-2H-pyran-5-carbonitrile is a heterocyclic compound with the molecular formula and a molecular weight of approximately 135.09 g/mol. It features a pyran ring with a carbonitrile group at the 5-position and a keto group at the 2-position. The compound is characterized by its unique structure, which contributes to its chemical reactivity and biological activity.

- Electrophilic Aromatic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of electron-withdrawing groups, allowing for nitration, sulfonation, and halogenation reactions.

- Condensation Reactions: It can react with nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

- Diels-Alder Reactions: The compound has been utilized in Diels-Alder reactions, forming adducts with dienophiles, which can lead to complex cyclic structures .

Research indicates that 2-oxo-2H-pyran-5-carbonitrile exhibits various biological activities. Compounds in the pyran family are often associated with pharmacological properties, including:

- Antimicrobial Activity: Some derivatives have shown effectiveness against bacterial strains.

- Antitumor Properties: Studies suggest potential anticancer activity, making it a candidate for further drug development .

- Enzyme Inhibition: Certain analogs may act as enzyme inhibitors, impacting metabolic pathways.

Several synthetic routes have been developed for 2-oxo-2H-pyran-5-carbonitrile:

- Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved under acidic or basic conditions.

- Condensation Reactions: The reaction of aldehydes or ketones with malononitrile can yield this compound through a multi-step process involving condensation and cyclization.

- Diels-Alder Reaction: This method involves the reaction of suitable diene and dienophile pairs to form the pyran structure .

The applications of 2-oxo-2H-pyran-5-carbonitrile span various fields:

- Pharmaceutical Industry: Its derivatives are being explored for their potential as therapeutic agents against various diseases.

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Agricultural Chemicals: Some derivatives may have potential as agrochemicals due to their biological activity .

Interaction studies have revealed that 2-oxo-2H-pyran-5-carbonitrile can interact with various biological targets. These studies often focus on:

- Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.

- Mechanism of Action: Understanding how it exerts its biological effects at the molecular level.

- Synergy with Other Compounds: Investigating how it interacts with other pharmacological agents to enhance efficacy or reduce toxicity .

Several compounds share structural similarities with 2-oxo-2H-pyran-5-carbonitrile. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features | Unique Characteristics |

|---|---|---|---|

| 2H-Pyran-5-carboxylic acid | C6H4O4 | Contains a carboxylic acid group | More polar due to the carboxylic acid functionality |

| Methyl coumalate | C7H6O4 | Methyl ester derivative | Esters typically exhibit different reactivity |

| 4-Hydroxycoumarin | C9H6O3 | Hydroxy group at position 4 | Known for its anticoagulant properties |

While these compounds share structural features, 2-oxo-2H-pyran-5-carbonitrile's distinct nitrile group and keto functionality contribute to its unique chemical reactivity and biological profile.